3,6-Dichloro-4-(tributylstannyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl-(3,6-dichloropyridazin-4-yl)stannane is an organotin compound that features a tin atom bonded to a 3,6-dichloropyridazin-4-yl group and three butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane can be synthesized through the reaction of 3,6-dichloropyridazine with tributyltin hydride. The reaction typically involves the use of a palladium catalyst under an inert atmosphere to facilitate the coupling of the pyridazine derivative with the tributyltin hydride .
Industrial Production Methods
While specific industrial production methods for tributyl-(3,6-dichloropyridazin-4-yl)stannane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: The compound is used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products Formed
The major products formed from reactions involving tributyl-(3,6-dichloropyridazin-4-yl)stannane depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is typically a new carbon-carbon bonded compound .
Wissenschaftliche Forschungsanwendungen
Tributyl-(3,6-dichloropyridazin-4-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of tributyl-(3,6-dichloropyridazin-4-yl)stannane involves the formation of tin-centered radicals, which can participate in various organic reactions. The molecular targets and pathways depend on the specific reaction being carried out. For example, in radical reactions, the tin-centered radical can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,6-dichloropyridazin-4-yl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyl-(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Contains a different heterocyclic group.
Eigenschaften
CAS-Nummer |
190060-74-3 |
---|---|
Molekularformel |
C16H28Cl2N2Sn |
Molekulargewicht |
438.0 g/mol |
IUPAC-Name |
tributyl-(3,6-dichloropyridazin-4-yl)stannane |
InChI |
InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-2-4(6)8-7-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AKRNDZJVRPAERE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.